An In-depth Technical Guide to 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Key Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block of significant interest in the field of drug discovery and medicinal chemistry. The unique structural features of this compound, namely the presence of a privileged 1H-pyrrolo[3,2-c]pyridine scaffold, a strategically positioned methoxy group, and a reactive iodine atom, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This guide will delve into the core characteristics of this compound, including its physicochemical properties, a proposed synthetic pathway, and its reactivity in key cross-coupling reactions. Furthermore, we will explore its application in the development of potent kinase inhibitors and anticancer agents, supported by relevant biological data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with a broad spectrum of biological activities. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including kinases, which are pivotal in cellular signaling pathways. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment that can be exploited for the design of potent and selective inhibitors.
3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine emerges as a particularly valuable derivative of this scaffold. The iodine atom at the 3-position serves as a versatile handle for the introduction of molecular complexity through various metal-catalyzed cross-coupling reactions.[1] The methoxy group at the 6-position can influence the molecule's electronic properties and provides a potential site for further functionalization to fine-tune its pharmacological profile.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 1190315-47-9 | [1] |
| Molecular Formula | C₈H₇IN₂O | [1] |
| Molecular Weight | 274.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 385.3 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
Storage and Handling: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperature is 2-8°C.[1]
Safety Precautions: This compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a fume hood.
Proposed Synthetic Pathway
While a specific, detailed synthesis of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related pyrrolo[3,2-c]pyridine derivatives. The following multi-step pathway leverages common transformations in heterocyclic chemistry.
Figure 1: Proposed synthetic pathway for 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
Step-by-Step Methodology:
Step 1: Oxidation of 2-Bromo-5-methoxypyridine Commercially available 2-bromo-5-methoxypyridine is oxidized to the corresponding N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). This step activates the pyridine ring for subsequent electrophilic nitration.
Step 2: Nitration of 2-Bromo-5-methoxypyridine N-oxide The N-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid. The N-oxide group directs the nitration to the C4 position.
Step 3: Formation of the Key Intermediate The resulting 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) to form a key enamine intermediate.
Step 4: Reductive Cyclization to form the Pyrrolo[3,2-c]pyridine Core The enamine intermediate undergoes reductive cyclization in the presence of a reducing agent like iron powder in acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2]
Step 5: Methoxylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine The bromo group at the 6-position is then displaced with a methoxy group. A copper-catalyzed cross-coupling reaction with sodium methoxide in the presence of a ligand such as L-proline in a solvent like DMSO is a plausible method.
Step 6: Iodination of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine The final step involves the regioselective iodination of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine at the 3-position of the electron-rich pyrrole ring. This can be achieved using an electrophilic iodinating agent like N-iodosuccinimide (NIS) in a solvent such as acetonitrile.[3]
Reactivity and Application in Cross-Coupling Reactions
The presence of the iodine atom at the C3 position makes 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in building diverse chemical libraries for drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds between the pyrrolo[3,2-c]pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely employed to introduce diverse substituents at the 3-position, allowing for extensive exploration of the structure-activity relationship (SAR).
Figure 2: General scheme for the Suzuki-Miyaura coupling of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
Exemplary Protocol for Suzuki-Miyaura Coupling:
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To a degassed solution of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and the desired arylboronic acid (1.2-1.5 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methoxy-1H-pyrrolo[3,2-c]pyridine derivative.[1][2]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position, providing access to a different chemical space. These alkynyl derivatives can serve as precursors for further transformations or as final products with unique biological activities.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
